molecular formula C5H6F6O2 B1416575 2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol CAS No. 63693-13-0

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol

Cat. No. B1416575
CAS RN: 63693-13-0
M. Wt: 212.09 g/mol
InChI Key: HBEFIVLAGLFQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol, also known as fluoromethyl 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ether or sevoflurane, is an inhalation anesthetic . It is prepared by an equilibrium process wherein the equilibrium is favorably shifted by removal of the product by distillation under active equilibrium conditions or by extraction of the product from the equilibrium mixture .


Synthesis Analysis

The synthesis of sevoflurane involves reacting 1,1,1,3,3,3-hexafluoro-2-propanol with formaldehyde and hydrogen fluoride . This method is based on commercially available starting materials and produces higher yields of the desired product . Other methods involve the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .


Molecular Structure Analysis

The molecular structure of sevoflurane is represented by the formula C4F9N . It is a compound with nine fluorine atoms, four carbon atoms, and one nitrogen atom .


Chemical Reactions Analysis

The trifluoromethyl (TFM) group in sevoflurane has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .

Scientific Research Applications

Intramolecular Oxidative Cyclization

  • Summary of Application: This research describes a method for synthesizing 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds via intramolecular oxidative cyclization .
  • Methods of Application: The N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates were synthesized from the reaction of N-aryl-2,2,2-trifluoroacetimidoyl chlorides and benzamide hydrochloride derivatives at room temperature . These intermediates were then subjected to intramolecular oxidative cyclization using I2/KI .
  • Results or Outcomes: The method resulted in excellent yields of the desired 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazole compounds without any purification .

Synthesis of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also have applications in the pharmaceutical and veterinary industries .
  • Methods of Application: The specific methods of synthesis for TFMP derivatives were not detailed in the source .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

Sevoflurane is classified as a flammable liquid (Category 2) and a chemical which, in contact with water, emits flammable gases (Category 2) . It is advised to keep it away from heat, sparks, open flames, and hot surfaces, and to not allow contact with water .

properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEFIVLAGLFQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654260
Record name 1,1-bis(Trifluoromethyl)methoxy-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol

CAS RN

63693-13-0
Record name 1,1-bis(Trifluoromethyl)methoxy-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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